molecular formula C10H22ClNO B1525285 4-(Pentyloxy)piperidine hydrochloride CAS No. 1220017-09-3

4-(Pentyloxy)piperidine hydrochloride

Cat. No.: B1525285
CAS No.: 1220017-09-3
M. Wt: 207.74 g/mol
InChI Key: MPJXZNFFNBELLT-UHFFFAOYSA-N
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Description

4-(Pentyloxy)piperidine hydrochloride is a chemical compound with the molecular formula C10H21NO·HCl. It is a piperidine derivative, characterized by the presence of a pentyloxy group attached to the piperidine ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Biochemical Analysis

Biochemical Properties

The specific biochemical properties of 4-(Pentyloxy)piperidine hydrochloride are not well-documented. It can be inferred from the properties of similar piperidine derivatives that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific structure and properties of this compound .

Cellular Effects

Similar compounds have been shown to have various effects on cells, such as influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of this compound in laboratory settings. Similar compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Similar compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been shown to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been shown to interact with various transporters and binding proteins, and to have effects on localization or accumulation .

Subcellular Localization

Similar compounds have been shown to have specific targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pentyloxy)piperidine hydrochloride typically involves the reaction of piperidine with pentyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the carbon atom of the pentyl bromide, resulting in the formation of the pentyloxy group attached to the piperidine ring. The product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(Pentyloxy)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different piperidine derivatives.

    Substitution: The pentyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various piperidine derivatives.

Scientific Research Applications

4-(Pentyloxy)piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

    Piperidine: A basic structure similar to 4-(Pentyloxy)piperidine hydrochloride but without the pentyloxy group.

    N-Methylpiperidine: Another piperidine derivative with a methyl group attached to the nitrogen atom.

    4-(Methoxy)piperidine: Similar to this compound but with a methoxy group instead of a pentyloxy group.

Uniqueness: this compound is unique due to the presence of the pentyloxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other piperidine derivatives and can lead to different applications and properties.

Properties

IUPAC Name

4-pentoxypiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO.ClH/c1-2-3-4-9-12-10-5-7-11-8-6-10;/h10-11H,2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJXZNFFNBELLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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